molecular formula C5H5N3O4 B8401795 1,1-Dinitro-1-cyano-3-butene

1,1-Dinitro-1-cyano-3-butene

Cat. No. B8401795
M. Wt: 171.11 g/mol
InChI Key: QKSKGEWBXQCBGX-UHFFFAOYSA-N
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Patent
US04092336

Procedure details

A solution of peroxytrifluoracetic acid was prepared from 1.70 ml, 0.062 moles, of 90% hydrogen peroxide, 10.5 ml, 0.074 moles, of trifluoroacetic anhydride, and 12 ml of methylene chloride. This reagent was added over a 35 minute period to a well stirred, boiling mixture of 8.2 g, 0.048 moles, of 1,1-dinitro-1-cyano-3-butene, 50 ml of methylene chloride, and 27.5 g, 0.192 moles, of disodium hydrogen phosphate. After this mild exothermic reaction had subsided, the solution was heated under reflux for 21/2 hours. The resulting mixture was stirred with 75 ml of water until all the inorganic salts had dissolved. The organic layer was separated and the aqueous layer was extracted with 2-10 ml portions of methylene chloride. The combined methylene chloride extracts were washed with 15 ml of 10% sodium bicarbonate solution and dried over magnesium sulfate. The solvent was removed at reduced pressure and the residual liquid was fractionated through a small Vigreux column to yield 3.6 g of unreacted 1,1-dinitro-1-cyano-3-butene and 3.17 g (63% yield) of 1,1-dinitro-1-cyano-3,4-epoxybutane, b.p. 62°-64°/0.005 mm., N25D 1.4672. The infrared spectrum was consistent with the assigned structure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
OO.FC(F)(F)[C:5]([O:7][C:8](=O)[C:9](F)(F)F)=O.[N+:16]([C:19]([N+:25]([O-:27])=[O:26])([C:23]#[N:24])[CH2:20][CH:21]=[CH2:22])([O-:18])=[O:17].P([O-])([O-])(O)=O.[Na+].[Na+]>O.C(Cl)Cl>[N+:16]([C:19]([N+:25]([O-:27])=[O:26])([C:23]#[N:24])[CH2:20][CH:21]=[CH2:22])([O-:18])=[O:17].[N+:16]([C:19]([N+:25]([O-:27])=[O:26])([C:23]#[N:24])[CH2:9][CH:8]1[O:7][CH2:5]1)([O-:18])=[O:17] |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Name
Quantity
12 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C(CC=C)(C#N)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
75 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
a well stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
This reagent was added over a 35 minute period to
Duration
35 min
ADDITION
Type
ADDITION
Details
mixture of 8.2 g, 0.048 moles
CUSTOM
Type
CUSTOM
Details
After this mild exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 21/2 hours
Duration
2 h
DISSOLUTION
Type
DISSOLUTION
Details
had dissolved
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with 2-10 ml portions of methylene chloride
WASH
Type
WASH
Details
The combined methylene chloride extracts were washed with 15 ml of 10% sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C(CC=C)(C#N)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
Name
Type
product
Smiles
[N+](=O)([O-])C(CC1CO1)(C#N)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3.17 g
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.